6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione
Description
6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a cyclopropylamino substituent at position 5 and an ethyl group at position 1. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound’s unique substitution pattern may influence its physicochemical properties and interactions with biological targets.
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N4O2/c1-2-13-7(10)6(11-5-3-4-5)8(14)12-9(13)15/h5,11H,2-4,10H2,1H3,(H,12,14,15) |
InChI Key |
DGAFLUIIGIGDDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)NC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. One practical method uses the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method allows for the precipitation of pure products after a short reaction time of 5 to 10 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of non-hazardous reagents and efficient purification techniques would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Modifications and Substituent Effects
The following table compares the substituents, synthesis yields, melting points, and reported biological activities of structurally related pyrimidine derivatives:
Key Observations:
- Substituent Impact on Bioactivity: Benzylidene-imidazol derivatives (e.g., Compound 12) exhibit strong antimicrobial activity due to extended conjugation and π-π stacking interactions with microbial targets . Bromo-methoxyphenyl substituents (e.g., Compound 6a) correlate with cytotoxicity, likely through DNA intercalation or kinase inhibition .
Synthetic Yields :
Physicochemical Properties
Melting Points :
- Solubility: Polar groups (e.g., amino, dimethylamino) improve aqueous solubility, as seen in Compound 16, which showed enhanced bioavailability in antimicrobial assays .
Biological Activity
6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by an amino group at the 6-position and a cyclopropylamino substituent, which may influence its pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 198.23 g/mol
- CAS Number : 1178638-55-5
The biological activity of 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Pyrimidine derivatives are known for their role as inhibitors of certain enzymes, such as phosphodiesterases and kinases, which are critical in regulating cellular functions.
Antitumor Activity
Research indicates that compounds with a similar structure exhibit significant antitumor activity. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and altering antioxidant enzyme activities. The specific impact of 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione on cancer cell lines remains to be fully elucidated but is expected to follow similar pathways.
| Study | Cell Line | Activity Observed |
|---|---|---|
| MCF-7 (breast adenocarcinoma) | Induced apoptosis via ROS accumulation | |
| Various cancer lines | Inhibition of cell proliferation |
Case Studies
- Anticancer Activity : A study conducted on novel benzimidazole derivatives demonstrated the importance of substituents similar to those found in 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione for enhancing cytotoxic effects against human cancer cell lines. The mechanism involved ROS-mediated cell death and modulation of antioxidant enzyme activities .
- Antimicrobial Screening : A broader investigation into pyrimidine derivatives revealed that modifications at the 5-position could enhance antimicrobial activity against Gram-positive and Gram-negative bacteria . This suggests that 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione might possess similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
